molecular formula C16H9NO2 B14297699 Nitroacephenanthrylene CAS No. 114790-09-9

Nitroacephenanthrylene

Cat. No.: B14297699
CAS No.: 114790-09-9
M. Wt: 247.25 g/mol
InChI Key: DNSJGYSXEAUJMS-UHFFFAOYSA-N
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Description

Nitroacephenanthrylene is a nitrated polycyclic aromatic hydrocarbon (Nitro-PAH) of significant interest in environmental science and toxicology research. This compound is primarily used by researchers to study the formation, environmental fate, and biological impact of nitro-PAHs, a class of compounds known for their mutagenic and genotoxic properties . These compounds can be formed through atmospheric reactions of PAHs with nitrogen oxides or through metabolic processes in living organisms, such as fish exposed to ambient nitrite and PAHs . Studying Nitroacephenanthrylene provides valuable insights into the mechanisms of PAH nitration and the potential ecological and health risks posed by these environmental contaminants. Researchers utilize this compound as a standard in analytical chemistry, particularly in mass spectrometric analysis, to identify and quantify nitro-PAH presence in complex samples like airborne particles and biological tissues . Its behavior under various environmental conditions is critical for understanding the broader biogeochemical cycles of PAHs and for developing bioremediation strategies, especially in anaerobic environments where nitric oxide-driven degradation can occur . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114790-09-9

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

1-nitroacephenanthrylene

InChI

InChI=1S/C16H9NO2/c18-17(19)14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)16(14)15(10)12/h1-9H

InChI Key

DNSJGYSXEAUJMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Synthetic Routes and Mechanistic Pathways for Nitroacephenanthrylene Isomers

Laboratory Synthesis Protocols

The controlled synthesis of nitroacephenanthrylene isomers in the laboratory typically involves electrophilic nitration reactions on the parent polycyclic aromatic hydrocarbon (PAH), acephenanthrylene (B1206934). These methods allow for the investigation of reaction mechanisms and the production of standards for analytical identification.

Solution-Phase Nitration Techniques for Acephenanthrylene

Solution-phase nitration is a standard method for introducing a nitro group onto an aromatic ring. For acephenanthrylene, this is typically achieved by dissolving the compound in an appropriate organic solvent and introducing a nitrating agent. acs.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich π-system of the acephenanthrylene molecule. scispace.comnumberanalytics.com The choice of solvent is critical; it must be inert to the strong nitrating agents and capable of dissolving the starting material. Dichloromethane (B109758) is a commonly used solvent for these types of reactions. scispace.com

Examination of Nitrating Agents and Reaction Conditions

A variety of nitrating agents have been utilized to synthesize nitroacephenanthrylene isomers, each influencing the reaction's outcome. scispace.comgrafiati.com Key agents include:

Dinitrogen Tetroxide (N₂O₄): This agent can be used for nitration in an organic solvent like dichloromethane. acs.org

Dinitrogen Pentoxide (N₂O₅): Also employed in organic solvents, N₂O₅ is a potent nitrating agent. acs.orgwikipedia.org It can act as a source of the nitronium ion. wikipedia.org

Nitronium Ion (NO₂⁺): Often generated in situ from a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), this is a powerful and common method for electrophilic nitration. scispace.comorgchemres.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. numberanalytics.com

Reaction conditions such as temperature and reactant concentration are carefully controlled to optimize yield and selectivity. numberanalytics.com For instance, studies have been conducted using N₂O₄ and N₂O₅ in dichloromethane for the solution-phase nitration of acephenanthrylene to compare the products with those from gas-phase reactions. acs.org

Regioselectivity and Isomer Distribution in Controlled Syntheses

The position of the nitro group on the acephenanthrylene ring system is determined by the regioselectivity of the reaction. oxfordsciencetrove.com In solution-phase electrophilic nitration, the isomers formed are distinct from those produced via atmospheric radical reactions. scispace.comresearchgate.net For example, the nitration of acephenanthrylene with N₂O₄, N₂O₅, and nitronium ion (NO₂⁺) in solution yields a specific set of nitroacephenanthrylene isomers. scispace.com However, research has shown that these isomers are different from the major products observed in simulated atmospheric reactions, highlighting that the formation pathway dictates the final isomeric distribution. acs.orgscispace.com

Table 1: Solution-Phase Nitration of Acephenanthrylene This table summarizes the outcomes of different laboratory-based nitration methods for acephenanthrylene, based on available research findings.

Nitrating Agent Solvent Typical Mechanism Isomer Outcome
N₂O₄ / N₂O₅ Dichloromethane Electrophilic Aromatic Substitution Forms a distinct set of isomers characteristic of electrophilic attack. acs.orgscispace.com
Nitronium Ion (NO₂⁺) Sulfuric Acid / Nitric Acid Electrophilic Aromatic Substitution Produces isomers consistent with electrophilic nitration, which differ from those formed in gas-phase radical reactions. scispace.com

Atmospheric Formation Mechanisms

Nitroacephenanthrylenes are formed in the atmosphere through gas-phase reactions of acephenanthrylene with nitrogen-containing oxidants. nih.govscilit.com These mechanisms are primarily initiated by radicals and are prevalent in polluted environments rich in nitrogen oxides (NOx). nih.govresearchgate.net

Hydroxyl Radical-Initiated Reactions in Nitrogen Oxide-Rich Environments

The dominant daytime loss process for most gas-phase PAHs in the atmosphere is their reaction with the hydroxyl (OH) radical. nih.govcopernicus.org In environments with high concentrations of nitrogen oxides (NOx), the OH radical adds to the aromatic rings of acephenanthrylene. scispace.comresearchgate.net This is followed by the addition of nitrogen dioxide (NO₂) to the hydroxy-acephenanthrylene adduct and subsequent elimination of water to form nitroacephenanthrylene isomers. scispace.com

Crucially, the isomers of nitroacephenanthrylene generated through this OH radical-initiated pathway have been shown to be different from those produced via solution-phase electrophilic nitration. scispace.comresearchgate.net Studies conducted in environmental chambers have demonstrated that the gas-phase reaction of acephenanthrylene with OH radicals in the presence of NOx leads to a unique isomer distribution. acs.orgscispace.com The more abundant nitroacephenanthrylene isomer formed in this reaction has been detected in ambient particulate samples, suggesting that this atmospheric reaction is a significant source of the observed environmental concentrations. scispace.com

Reactions with Dinitrogen Pentoxide (N₂O₅)

Table 2: Atmospheric Formation of Nitroacephenanthrylene Isomers This table outlines the primary gas-phase atmospheric reactions leading to the formation of nitroacephenanthrylene isomers.

Reaction Type Key Reactants Environment Isomer Outcome
Hydroxyl Radical-Initiated Acephenanthrylene, OH Radicals, NOx Daytime, Polluted Atmosphere Produces isomers distinct from solution-phase nitration; these isomers are observed in ambient air samples. scispace.comnih.gov
Reaction with N₂O₅ Acephenanthrylene, N₂O₅ / NO₃ Radicals Nighttime, Polluted Atmosphere Forms nitroacephenanthrylene isomers through gas-phase reactions. acs.orgscispace.com

Comparative Analysis of Atmospheric vs. Solution-Phase Product Isomers

The isomeric distribution of nitroacephenanthrylene is highly dependent on the reaction environment, with notable differences observed between atmospheric and solution-phase synthesis.

Atmospheric-Phase Nitration: In simulated atmospheric conditions, the formation of nitro-PAHs from gaseous parent compounds like acephenanthrylene is driven by radical-initiated reactions. aaqr.org Gas-phase reactions are primarily initiated by hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO₃) radicals at night. who.int For acephenanthrylene, chamber studies focusing on OH radical-initiated reactions in the presence of nitrogen oxides (NOx) have been performed to identify the resulting nitro-isomers. acs.orgscispace.com

Solution-Phase Nitration: In contrast, solution-phase nitration typically proceeds via an electrophilic aromatic substitution mechanism. Common nitrating agents used in the laboratory for this purpose include dinitrogen tetroxide (N₂O₄), dinitrogen pentoxide (N₂O₅), and the nitronium ion (NO₂⁺), often generated from a mixture of nitric and sulfuric acids. acs.orgscispace.comnumberanalytics.com

A pivotal study directly compared the products from these two distinct environments. acs.orgdbc.wroc.pl The research demonstrated that the nitroacephenanthrylene isomers produced from the gas-phase OH radical-initiated reaction are structurally different from those generated in solution-phase nitrations using N₂O₄, N₂O₅, or the nitronium ion. acs.orgscispace.com This finding is critical as it allows for the differentiation of formation pathways based on isomer analysis. Furthermore, the most abundant nitroacephenanthrylene isomer formed during the simulated atmospheric reaction was subsequently detected in ambient particulate matter, suggesting that atmospheric radical-initiated reactions are a significant source of this specific isomer in the environment. acs.orgscispace.com

The table below summarizes the contrasting conditions for the formation of nitroacephenanthrylene isomers.

FeatureAtmospheric-Phase NitrationSolution-Phase Nitration
Primary Mechanism Radical-Initiated ReactionElectrophilic Aromatic Substitution
Key Reactants Acephenanthrylene, OH/NO₃ radicals, NOxAcephenanthrylene, Nitrating Agents
Common Nitrating Species OH radical, NO₃ radical, NO₂Nitronium ion (NO₂⁺), N₂O₄, N₂O₅
Resulting Isomers Distinct set of isomersA different set of isomers compared to atmospheric phase
Environmental Relevance Products observed in ambient air samples acs.orgscispace.comPrimarily used for laboratory synthesis

Theoretical Mechanistic Investigations of Nitroacephenanthrylene Formation

The formation of specific nitroacephenanthrylene isomers is governed by fundamental principles of chemical reactivity, which can be explored through theoretical and mechanistic studies of electrophilic and radical pathways.

Electrophilic Aromatic Substitution Principles in Nitro-PAH Synthesis

Electrophilic aromatic substitution (EAS) is the classical mechanism for the nitration of aromatic compounds in solution, including PAHs. numberanalytics.commasterorganicchemistry.com This process involves the attack of an electrophile on the electron-rich aromatic ring.

The key steps of the EAS mechanism for nitration are:

Generation of the Electrophile: In the common mixed-acid method (concentrated nitric and sulfuric acids), sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.combyjus.comlecturio.com

Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the PAH attacks the nitronium ion. byjus.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. acs.org This is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bonded to the new nitro group. masterorganicchemistry.com The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final nitro-PAH product. byjus.com

For PAHs, the position of electrophilic attack is directed to the carbon atom with the highest electron density, leading to the formation of specific isomers. nih.gov The inherent structure of the PAH and the stability of the intermediate arenium ion determine the regioselectivity of the reaction. acs.org

Radical Reaction Pathways and Intermediates in Gas-Phase Nitration

In the gas phase, the nitration of PAHs like acephenanthrylene does not follow the EAS pathway. Instead, it proceeds through a multi-step radical-initiated mechanism. nih.gov These reactions are crucial for the atmospheric transformation of PAHs. aaqr.org

The generally accepted mechanism for the daytime, OH radical-initiated reaction is as follows:

Radical Addition (Initiation): The reaction is initiated by the addition of a hydroxyl (OH) radical to the PAH ring. nih.govrsc.org The OH radical attacks the position of highest electron density, forming a thermodynamically stable OH-PAH adduct intermediate. nih.gov

NO₂ Addition: The resulting OH-PAH radical adduct then reacts with nitrogen dioxide (NO₂), which is prevalent in polluted atmospheres. who.intrsc.org

Elimination: The final step is the elimination of a water molecule (H₂O) to yield the nitro-PAH product. nih.govwho.int

A similar pathway exists for nighttime chemistry involving the nitrate (NO₃) radical, which also adds to the PAH ring, followed by reaction with NO₂ and the subsequent elimination of nitric acid (HNO₃). nih.gov Theoretical studies that calculate the thermodynamic stability of the initial OH-PAH adducts have proven effective in predicting the most likely nitro-isomer products formed in the gas phase. nih.gov

The table below outlines the key stages in the gas-phase radical reaction pathway for PAH nitration.

Reaction StageDescriptionKey Intermediates / Products
Initiation An atmospheric radical (e.g., OH) attacks the PAH ring at the site of highest electron density.OH-PAH radical adduct
Propagation The radical adduct reacts with ambient nitrogen dioxide.Nitro-hydroxy-PAH intermediate
Termination A stable molecule is eliminated, restoring aromaticity and forming the final product.Nitro-PAH, H₂O (from OH pathway) or HNO₃ (from NO₃ pathway)

Environmental Fate and Transformation Pathways of Nitroacephenanthrylene in Atmospheric Systems

Atmospheric Chemical Degradation Processes

The chemical degradation of nitroacephenanthrylene in the atmosphere is driven by photochemical reactions and oxidation by key atmospheric radicals. These processes can occur in both the gas and particle phases, with the efficiency of degradation influenced by the compound's physical state.

Photolysis, or degradation by sunlight, is a primary atmospheric loss process for many nitro-PAHs. aaqr.orgresearchgate.net The rate of photolytic degradation is highly dependent on the specific isomer, the intensity of solar radiation, and the medium in which the compound is found. researchgate.net For instance, photolysis rates are generally higher in summer and lower in winter due to variations in sunlight intensity. aaqr.org

The molecular structure, particularly the orientation of the nitro group relative to the aromatic ring system, significantly influences photostability. nih.gov Nitro-PAHs with a nitro group oriented perpendicular to the aromatic plane, such as 9-nitroanthracene, tend to degrade much faster than those with a more co-planar orientation. nih.govresearchgate.net The photolysis of nitro-PAHs can lead to the formation of other compounds, including corresponding quinones, through complex reaction mechanisms. researchgate.netnih.gov Studies have shown that the presence of photosensitizers, such as quinones that are also present in atmospheric aerosols, can accelerate the photodegradation of nitro-PAHs. researchgate.net

While specific photolytic lifetime data for nitroacephenanthrylene isomers are not detailed in the literature, data for other nitro-PAHs illustrate the range of potential atmospheric lifetimes due to this process.

Table 1: Examples of Calculated Gas-Phase Atmospheric Photolysis Lifetimes for Various Nitro-PAHs Lifetimes calculated for a nitrogen dioxide (NO₂) photolysis rate (J_NO₂) of 0.312 min⁻¹.

CompoundPredicted Photolysis Lifetime
1-Methyl-8-nitronaphthalene6 minutes
2-Methyl-1-nitronaphthalene≤ 15 minutes
1-Nitronaphthalene≤ 1 hour
2-Nitronaphthalene177 minutes (approx. 3 hours)
1-Methyl-3-nitronaphthalene1-3 hours

Source: Adapted from Phousongphouang and Arey, 2003. researchgate.net

Nitroacephenanthrylene can be both formed and degraded through reactions with key atmospheric oxidants. The primary oxidants involved in the transformation of PAHs and nitro-PAHs are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). aaqr.org

OH Radical Reactions: During the daytime, the dominant atmospheric oxidant is the OH radical, formed by the photolysis of ozone. aaqr.org Gas-phase PAHs, including the parent compound acephenanthrylene (B1206934), can react with OH radicals in the presence of nitrogen oxides (NOx) to form nitro-PAH products. acs.orgnih.gov Studies simulating atmospheric conditions have confirmed the formation of nitroacephenanthrylene isomers from the gas-phase reaction of acephenanthrylene with OH radicals. acs.orgscispace.com The yields of these reactions are often low (typically under 5%), but they represent a significant secondary formation pathway for nitro-PAHs in the atmosphere. researchgate.net

NO₃ Radical Reactions: At night, in the absence of sunlight to cause photolysis, concentrations of the nitrate radical (NO₃) can build up. inchem.org The reaction of gas-phase PAHs with NO₃ radicals (formed from the reaction of NO₂ with O₃) is a major nighttime formation pathway for nitro-PAHs. aaqr.orgnih.gov Like the OH radical pathway, the reaction of acephenanthrylene with N₂O₅ (which is in equilibrium with NO₂ and NO₃) has been shown to produce nitroacephenanthrylene isomers. acs.org This pathway is particularly important during colder months when reduced sunlight leads to lower OH radical concentrations and less photolytic degradation. aaqr.org

Ozone (O₃) Reactions: While ozone is a significant atmospheric oxidant, its direct gas-phase reaction with many PAHs is often slow compared to reactions with OH and NO₃ radicals. nih.govresearchgate.net For particle-associated PAHs, however, heterogeneous reactions with ozone can be a more significant degradation pathway. researchgate.net The atmospheric reactions of gaseous acephenanthrylene are expected to be primarily with OH and NO₃ radicals. acs.org

Table 2: Room Temperature Rate Constants for Gas-Phase Reactions of Oxidants with Various PAHs

PAHOH Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)NO₃ Radical Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)O₃ Reaction Rate Constant (cm³ molecule⁻¹ s⁻¹)
Naphthalene2.2 x 10⁻¹¹5.8 x 10⁻¹³2.0 x 10⁻²⁰
Acenaphthylene1.2 x 10⁻¹⁰3.8 x 10⁻¹¹1.5 x 10⁻¹⁶
Acenaphthene6.6 x 10⁻¹¹6.2 x 10⁻¹³4.7 x 10⁻¹⁹
Fluoranthene4.8 x 10⁻¹¹4.7 x 10⁻¹²< 4 x 10⁻²⁰
Pyrene4.8 x 10⁻¹¹5.7 x 10⁻¹¹4.0 x 10⁻¹⁷

Source: Adapted from Atkinson and Arey, 1994. nih.gov

The atmospheric fate and reactivity of nitroacephenanthrylene are critically influenced by its distribution, or partitioning, between the gas phase and the particle phase (aerosols). researchgate.net This partitioning is determined by the compound's volatility, which is related to its molecular weight, as well as ambient temperature and the nature of the atmospheric particles. aaqr.orgresearchgate.net

Nitro-PAHs with lower molecular weights (e.g., < 211 g/mol ) tend to exist primarily in the gas phase, whereas those with higher molecular weights (> 225 g/mol ) are predominantly associated with particulate matter. aaqr.org With a molecular weight of 247.25 g/mol , nitroacephenanthrylene is expected to be found almost exclusively in the particle phase under typical atmospheric conditions. aaqr.orgresearchgate.net

This phase distribution has significant implications for reactivity:

Gas-Phase Reactions: Transformations are dominated by reactions with OH and NO₃ radicals, as described above. aaqr.org

Particle-Associated Reactions: Once adsorbed onto particles, the degradation pathways change. Photolysis remains a key process, with studies on nitro-PAHs adsorbed to diesel soot showing rapid degradation in simulated sunlight, with half-lives as short as 30 minutes to 2.5 hours. inchem.orgwho.int The reactivity on particles can be influenced by the particle's composition and viscosity. For example, photodegradation can be altered in viscous organic aerosols, which can model materials found in wood smoke or secondary organic aerosol. nih.gov Heterogeneous reactions with gas-phase oxidants like ozone at the particle surface also become important. researchgate.net

Table 3: Phase Partitioning of PAHs and Nitro-PAHs Based on Molecular Weight (MW)

Compound Class & MW (g/mol)Predominant PhaseParticle-Associated Fraction
PAHs (MW ≤ 202)Gas Phase&lt; 50%
Nitro-PAHs (MW < 211)Gas Phase-
PAHs/Nitro-PAHs (MW > 225)Particle Phase> 90%
High MW Nitro-PAHsParticle Phase~99%

Source: Synthesized from Albinet et al., 2008a and Bandowe and Meusel, 2017. aaqr.orgresearchgate.net

Abiotic Environmental Transformation Mechanisms

Beyond direct atmospheric oxidation and photolysis, other abiotic (non-biological) chemical processes can contribute to the transformation of nitroacephenanthrylene. These include reactions with water (hydrolysis) and redox transformations.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For some classes of atmospheric compounds, such as certain organic nitrates formed from biogenic precursors, hydrolysis in the particle phase can be a significant degradation pathway, with rates dependent on relative humidity. copernicus.org For example, the hydrolysis rates of organic nitrates from α-pinene oxidation were observed to be negligible at low relative humidity (<20%) but increased significantly as humidity rose above the deliquescence point of the seed aerosol. copernicus.org

However, there is limited direct evidence in the scientific literature detailing the abiotic hydrolytic stability and degradation pathways specifically for nitro-PAHs like nitroacephenanthrylene in atmospheric systems. who.int The nitro group on an aromatic ring is generally stable against hydrolysis under typical environmental pH conditions. While hydrolysis is a key step in the biological metabolism of some nitro-PAH derivatives, its role as a primary abiotic degradation mechanism in the atmosphere is not considered to be significant compared to photolysis and oxidation. inchem.orgwho.int

Redox (reduction-oxidation) reactions can play a role in the environmental transformation of nitroacephenanthrylene. The nitro group is susceptible to reduction under certain conditions.

In environments with low oxygen content and the presence of hydrogen-atom donors, such as within certain types of organic aerosol, photoreduction of nitro-PAHs to form the corresponding amino-PAHs (e.g., aminoacephenanthrylene) is possible. nih.gov The reduction potential of a nitro-PAH, which is a measure of its tendency to be reduced, is linked to its molecular structure. nih.gov Dinitro-PAHs, for example, have a lower reduction potential (are more easily reduced) than their mononitro counterparts. nih.gov

Furthermore, the transformation products of nitroacephenanthrylene can participate in redox chemistry. Quinones, which can be formed from the photolysis of nitro-PAHs, are known to be redox-active. nih.govnih.gov They can undergo redox cycling with their corresponding semi-quinone or hydroquinone (B1673460) forms, a process that can promote the formation of reactive oxygen species (ROS) in the environment. nih.gov This indicates that even after the initial transformation of nitroacephenanthrylene, its degradation products can continue to engage in environmentally significant chemical reactions.

Advanced Spectroscopic and Chromatographic Methodologies for Nitroacephenanthrylene Analysis

High-Resolution Chromatographic Separation

Effective chromatographic separation is the cornerstone of analyzing Nitroacephenanthrylene, particularly in samples containing a multitude of related compounds. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the specific isomers being targeted.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Nitroacephenanthrylene. When coupled with a mass spectrometer (GC-MS), it is a preferred method for identifying and quantifying trace levels of nitro-PAHs in environmental samples. The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The resolution of Nitroacephenanthrylene isomers is highly dependent on the choice of the GC column's stationary phase. Non-polar phases can separate isomers based on their boiling points, while more polar phases can provide selectivity based on dipole-dipole interactions, which is particularly useful for separating nitro-substituted compounds. For complex mixtures, columns with specialized stationary phases, such as those incorporating derivatized cyclodextrins, can offer unique selectivity for closely related isomers. gcms.cz Optimizing the temperature program—the rate at which the column temperature is increased—is critical for achieving baseline separation of target analytes from matrix interferences.

ParameterTypical Value/ConditionPurpose
Column Type Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides high resolution for complex mixtures.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms)Offers good selectivity for a wide range of PAHs and nitro-PAHs.
Carrier Gas Helium or HydrogenTransports the analyte through the column. Hydrogen can offer faster analysis times.
Inlet Temperature 280 °CEnsures rapid volatilization of the sample.
Temperature Program Initial 100°C (2 min), ramp 10°C/min to 300°C, hold 10 minSeparates compounds based on boiling points and interactions with the stationary phase.
Detector Mass Spectrometer (MS)Provides identification and quantification.

This interactive table summarizes typical GC parameters for the analysis of Nitroacephenanthrylene.

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly advantageous for analyzing less volatile or thermally labile nitro-PAHs. longdom.org It separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. For nitro-PAH analysis, reversed-phase HPLC is the most common configuration.

In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. longdom.org A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with a wide range of polarities. This allows for the separation of Nitroacephenanthrylene from both parent PAHs and other nitro-PAHs within a single analytical run. Detection is often performed using a Diode Array Detector (DAD) for preliminary identification based on UV-Vis spectra, followed by mass spectrometry for confirmation.

Time (minutes)% Water (with 0.1% Formic Acid)% Acetonitrile (with 0.1% Formic Acid)
06040
20595
25595
266040
306040

This interactive table illustrates a typical gradient elution program for the separation of Nitroacephenanthrylene using reversed-phase HPLC.

Optimizing chromatographic parameters is crucial to enhance separation efficiency, resolution, and analysis time when dealing with complex environmental samples containing Nitroacephenanthrylene. longdom.org Key parameters include the choice of column, mobile phase composition, temperature, and flow rate. longdom.org

For GC, adjusting the temperature ramp rate can significantly impact resolution; a slower ramp can improve the separation of closely eluting peaks, while a faster ramp shortens the analysis time. The choice of carrier gas and its linear velocity also affects efficiency. For HPLC, the optimization focuses on the mobile phase gradient. Modifying the gradient slope, initial and final solvent compositions, and the type of organic solvent can fine-tune the selectivity for target nitro-PAHs. Column temperature in HPLC affects mobile phase viscosity and analyte diffusion, and must be carefully controlled to ensure reproducible retention times. longdom.org

Mass Spectrometric Identification and Quantification

While chromatography separates components of a mixture, mass spectrometry (MS) provides the molecular weight and structural information needed for positive identification and quantification.

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in conjunction with GC-MS.

Electron Ionization (EI) is a hard ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). creative-proteomics.comwikipedia.org This process imparts significant energy, causing not only the removal of an electron to form a molecular ion (M⁺•) but also extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum is a unique fingerprint of the compound, containing fragments that are invaluable for structural elucidation. wikipedia.org However, for some molecules, the molecular ion peak can be weak or absent due to the high degree of fragmentation. libretexts.org

Chemical Ionization (CI) is a soft ionization technique that produces ions with less excess energy, resulting in significantly less fragmentation. libretexts.org In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a higher pressure than the analyte. libretexts.org The reagent gas is ionized by the electron beam, and these reagent ions then react with the analyte molecules, typically through proton transfer, to form a protonated molecule ([M+H]⁺). wikipedia.orgms-textbook.com The primary benefit of CI is the generation of an abundant quasi-molecular ion, which provides clear confirmation of the analyte's molecular weight. libretexts.org

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Ionization Type HardSoft
Primary Ion Formed Molecular Ion (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive, complex fragmentation patternMinimal fragmentation
Molecular Ion Peak Can be weak or absentStrong and easily identifiable
Primary Use Structural Elucidation (fingerprinting)Molecular Weight Determination

This interactive table compares the key features of EI and CI mass spectrometry for the analysis of Nitroacephenanthrylene.

Tandem Mass Spectrometry, also known as MS/MS, provides an additional layer of specificity and structural confirmation. nih.gov This technique involves multiple stages of mass analysis connected by a collision cell. nih.gov In a typical MS/MS experiment for identifying Nitroacephenanthrylene, the first mass analyzer is set to select the molecular ion (or quasi-molecular ion) of the compound. This selected "precursor ion" is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment. youtube.com

The resulting "product ions" are then analyzed by a second mass analyzer. youtube.com This process, known as Collision-Induced Dissociation (CID), generates a product ion spectrum that is characteristic of the precursor ion's structure. By analyzing the fragmentation pathway—the specific losses observed from the precursor ion—analysts can confirm the identity of the compound and even deduce the position of the nitro group on the acephenanthrylene (B1206934) skeleton. This high degree of certainty makes MS/MS an indispensable tool for trace-level analysis in complex matrices. youtube.com

Precursor Ion (m/z)Collision Energy (eV)Major Product Ions (m/z)Neutral LossStructural Information
[M+H]⁺ 15-30[M+H - NO]⁺30 DaLoss of Nitric Oxide
[M+H]⁺ 15-30[M+H - NO₂]⁺46 DaLoss of Nitrogen Dioxide
[M+H]⁺ 15-30[M+H - HNO₂]⁺47 DaLoss of Nitrous Acid

This interactive table presents a hypothetical MS/MS fragmentation pathway for the structural confirmation of Nitroacephenanthrylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For aromatic compounds like Nitroacephenanthrylene, the protons attached to the aromatic rings typically resonate in a specific downfield region of the spectrum, generally between 6.5 and 8.5 ppm. vscht.cz The precise chemical shift of each proton is influenced by the local electronic environment.

The parent compound, acephenanthrylene, exhibits a complex pattern of signals in the aromatic region, with a center of gravity around 7.88 ppm. huji.ac.il The introduction of a nitro (–NO₂) group, which is strongly electron-withdrawing, is expected to cause a significant downfield shift (deshielding) for the protons on the same aromatic ring. Protons that are ortho and para to the nitro group will experience the most pronounced deshielding effect. The coupling patterns (e.g., doublets, triplets, multiplets) observed in the spectrum would also be crucial for determining the relative positions of the protons on the polycyclic system.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Nitroacephenanthrylene Protons

Proton Type Expected Chemical Shift (δ) Range (ppm) Notes
Aromatic Protons (unsubstituted rings) 7.8 - 8.2 Similar to the parent acephenanthrylene.

| Aromatic Protons (nitro-substituted ring) | 8.0 - 8.8 | Protons are deshielded by the electron-withdrawing nitro group, resulting in a downfield shift. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. youtube.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. For aromatic compounds, carbon signals generally appear in the range of 120-150 ppm. savemyexams.com

In the case of the parent acephenanthrylene, the center of gravity for the ¹³C NMR signals is approximately 128.6 ppm. huji.ac.il The introduction of a nitro group is expected to have a significant impact on the chemical shifts of the carbons in the substituted ring. The carbon atom directly attached to the nitro group (the ipso-carbon) would be strongly deshielded, causing its signal to shift significantly downfield, potentially beyond 150 ppm. The ortho and para carbons would also experience a downfield shift, though to a lesser extent, while the meta carbons may be slightly shielded. Counting the number of distinct signals in the spectrum helps to determine the symmetry of the molecule. savemyexams.com

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Nitroacephenanthrylene Carbons

Carbon Type Expected Chemical Shift (δ) Range (ppm) Notes
Aromatic Carbons (unsubstituted rings) 125 - 135 Resonances typical for polycyclic aromatic hydrocarbons.
Aromatic Carbons (nitro-substituted ring) 120 - 145 General range for carbons not directly bonded to the nitro group.
**Ipso-Carbon (C–NO₂) ** 148 - 155 The carbon directly attached to the nitro group is significantly deshielded.

| Quaternary Carbons (at ring junctions) | 130 - 140 | Typically show weaker signals. |

While 1D NMR spectra provide essential information on chemical shifts, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and determining the complete molecular structure by revealing through-bond correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For Nitroacephenanthrylene, COSY would reveal the connectivity of protons within each aromatic ring system, allowing for the tracing of spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These are heteronuclear experiments that correlate the chemical shifts of protons with the carbons to which they are directly attached (¹JC-H coupling). nih.gov This technique is fundamental for assigning the ¹³C signals corresponding to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JC-H and ³JC-H). youtube.com HMBC is particularly powerful for connecting different spin systems and for identifying quaternary (non-protonated) carbons. For Nitroacephenanthrylene, HMBC would be critical in establishing the connectivity between the different rings and in confirming the precise location of the nitro group by observing correlations from nearby protons to the ipso-carbon.

Table 4: Summary of Expected 2D NMR Correlations for Structural Elucidation of Nitroacephenanthrylene

2D NMR Experiment Information Gained Application to Nitroacephenanthrylene
COSY ¹H–¹H correlations through 2-3 bonds Establishes proton connectivity within individual aromatic rings.
HSQC/HMQC ¹H–¹³C correlations through 1 bond Assigns carbon signals for all protonated carbons.

| HMBC | ¹H–¹³C correlations through 2-3 bonds | Connects different proton spin systems, assigns quaternary carbons, and confirms the position of the nitro group. |

Vibrational and Electronic Spectroscopic Characterization

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). vscht.cz

Table 5: Characteristic Infrared (IR) Absorption Bands for Nitroacephenanthrylene

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3000 C–H Stretch Aromatic Ring Medium to Weak
1600 - 1450 C=C Stretch Aromatic Ring Medium
1550 - 1475 Asymmetric N–O Stretch Aromatic Nitro (–NO₂) Strong
1360 - 1290 Symmetric N–O Stretch Aromatic Nitro (–NO₂) Strong

Table of Mentioned Compounds

Compound Name
Nitroacephenanthrylene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems, such as those present in Nitroacephenanthrylene. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic transitions and are influenced by the extent of conjugation and the presence of functional groups.

For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by strong absorption bands. The nitro group (-NO2) acts as a chromophore and can significantly influence the absorption maxima (λmax) of the parent aromatic system. The electronic structure of nitroaromatics like nitrobenzene (B124822) has been studied to understand their low-lying singlet and triplet vertical excitation energies. nih.gov The absorption maximum for the nitro functional group can appear over a wide range, from 170 to 270 nm, with its wavelength and intensity being highly dependent on the structure of the rest of the molecule. iu.edu In the case of Nitroacephenanthrylene, the extended π-system of the acephenanthrylene core, combined with the nitro group, is expected to result in characteristic absorption bands in the UV or visible region.

Table 1: Illustrative UV-Vis Absorption Data for Nitroacephenanthrylene This table presents hypothetical data for illustrative purposes.

Solvent λmax 1 (nm) Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹)
Hexane 254 45,000 380 12,000

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated analytical systems, which couple a separation technique with a detection technique, are indispensable for the analysis of complex environmental samples. These integrated systems provide both qualitative and quantitative information with high degrees of accuracy and sensitivity.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a premier technique for the trace analysis of nitro-PAHs in environmental samples. gcms.czgcms.cz This method offers exceptional selectivity and sensitivity, which is crucial as nitro-PAHs are typically present at concentrations 100 to 1,000 times lower than their parent PAHs. gcms.cz The initial separation of analytes is achieved by gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase. The separated compounds then enter the tandem mass spectrometer.

In the MS/MS system, a specific precursor ion for the target analyte is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio, allowing for the detection of analytes at very low concentrations. gcms.cz The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the target compound.

For Nitroacephenanthrylene, the molecular ion would be selected as the precursor ion. The collision-induced dissociation would lead to the formation of characteristic product ions, for example, through the loss of the nitro group. The following table illustrates the type of parameters that would be optimized for a GC-MS/MS analysis of Nitroacephenanthrylene.

Table 2: Illustrative GC-MS/MS Parameters for Nitroacephenanthrylene Analysis This table presents hypothetical data for illustrative purposes.

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion 1 (m/z) Collision Energy 1 (eV) Product Ion 2 (m/z) Collision Energy 2 (eV)

High-performance liquid chromatography (HPLC) coupled with both UV and mass spectrometry detectors (HPLC-UV-MS) provides a powerful platform for the analysis of nitro-PAHs. nih.gov This multi-modal detection system offers complementary information, enhancing the reliability of compound identification and quantification. HPLC is particularly advantageous for the analysis of less volatile or thermally labile compounds that are not well-suited for GC analysis. nih.gov

In an HPLC-UV-MS system, the sample is first separated by HPLC. As the separated compounds elute from the column, they pass through a UV detector, which provides quantitative data based on the compound's absorbance at a specific wavelength. Following UV detection, the eluent is directed to a mass spectrometer, which provides mass-to-charge ratio information, confirming the identity and structure of the analyte. The combination of retention time from HPLC, the characteristic UV absorbance, and the mass spectral data provides a very high level of certainty in the analytical results.

For the analysis of Nitroacephenanthrylene, a reversed-phase HPLC method would likely be employed. The UV detector would be set to a wavelength where Nitroacephenanthrylene exhibits strong absorbance, as determined by its UV-Vis spectrum. The mass spectrometer would be operated to confirm the molecular weight and fragmentation pattern of the eluting peak corresponding to Nitroacephenanthrylene.

Table 3: Illustrative HPLC-UV-MS Parameters for Nitroacephenanthrylene Analysis This table presents hypothetical data for illustrative purposes.

Analyte Retention Time (min) UV Detection Wavelength (nm) [M-H]⁻ (m/z) Major MS/MS Fragments (m/z)

Computational Chemistry and Theoretical Modeling of Nitroacephenanthrylene

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to predicting the behavior of molecules like nitroacephenanthrylene at an atomic level. mdpi.com These ab initio and density functional theory (DFT) approaches allow for the detailed examination of molecular structure and intrinsic reactivity without the need for direct experimental measurement, guiding further empirical research. newcastle.edu.auwayne.edu

The electronic structure of nitroacephenanthrylene isomers is central to understanding their reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly instructive. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.netimist.ma

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity and a greater ease of electronic excitation. methodist.edu For nitro-PAHs, the introduction of the electron-withdrawing nitro (-NO₂) group typically lowers the energies of both the HOMO and LUMO and reduces the energy gap compared to the parent PAH, acephenanthrylene (B1206934), thereby increasing its reactivity.

Computational studies, typically using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p), can precisely calculate these orbital energies. researchgate.netfigshare.com The HOMO and LUMO orbitals in nitroacephenanthrylene are expected to be distributed across the π-system of the aromatic rings.

Table 1: Illustrative Frontier Orbital Energies for Nitroacephenanthrylene Isomers This table presents hypothetical DFT-calculated values to illustrate expected trends for different isomers of nitroacephenanthrylene.

Isomer HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
1-Nitroacephenanthrylene -6.15 -2.45 3.70
3-Nitroacephenanthrylene -6.20 -2.55 3.65
4-Nitroacephenanthrylene -6.18 -2.50 3.68

Note: The exact values would depend on the specific isomer and the computational level of theory employed.

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of unknown isomers. tau.ac.il

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netfaccts.de The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Predicted spectra are invaluable for distinguishing between different nitroacephenanthrylene isomers, as the position of the nitro group significantly influences the electronic environment of nearby protons and carbons. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of nitroacephenanthrylene can also be simulated. After geometry optimization, a frequency calculation is performed to find the harmonic vibrational frequencies. uprm.edu These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, aromatic C=C ring stretches, and the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group. Comparing calculated vibrational spectra with experimental data is a key method for structural confirmation. uprm.edu

Acephenanthrylene can be nitrated at several different positions, leading to a variety of structural isomers (e.g., 1-, 3-, 4-, 9-nitroacephenanthrylene). scispace.comacs.org Computational methods can determine the optimized geometry and relative thermodynamic stabilities of these isomers. organicchemistrytutor.com

By calculating the total electronic energy of each optimized isomer, their relative stabilities can be ranked. wayne.edulibretexts.org These calculations typically show energy differences on the order of a few kcal/mol between isomers. ethz.ch This information is crucial for understanding which isomers are likely to be more prevalent under thermodynamic control. For some flexible molecules, multiple conformations (conformers) may exist due to rotation around single bonds, but for rigid systems like nitroacephenanthrylene, the primary focus is on the relative energies of the structural isomers. libretexts.orglasalle.edu

Table 2: Hypothetical Relative Energies of Nitroacephenanthrylene Isomers This table provides plausible relative energies calculated at a DFT level (e.g., B3LYP/6-311+G(d,p)) to illustrate the expected stability differences.

Isomer Relative Energy (kcal/mol)
9-Nitroacephenanthrylene 0.00
3-Nitroacephenanthrylene +0.55
4-Nitroacephenanthrylene +1.20

Note: The lowest energy isomer is set as the reference (0.00 kcal/mol). The actual order of stability would be determined by specific calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

DFT is a widely used method for investigating the mechanisms of chemical reactions involving complex organic molecules. sioc-journal.cn It provides a balance between computational cost and accuracy, making it suitable for mapping the potential energy surfaces of reactions like nitration and atmospheric degradation. nih.govacs.org

The nitration of acephenanthrylene can occur through different pathways depending on the conditions, such as electrophilic substitution with the nitronium ion (NO₂⁺) in solution or radical-mediated processes. scispace.comacs.orgtestbook.com DFT calculations can elucidate these mechanisms by locating and characterizing the transition states (TS) and intermediates along the reaction coordinate. mdpi.com

For the electrophilic nitration by NO₂⁺, the mechanism involves the formation of a high-energy intermediate known as a σ-complex or arenium ion. DFT can model the structure of this intermediate and the transition state leading to its formation. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility and rate of the reaction at different positions on the aromatic system, thus explaining the regioselectivity of the nitration. testbook.comrsc.org

In the atmosphere, PAHs like acephenanthrylene are primarily degraded by reaction with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. nih.govnih.gov The reaction of acephenanthrylene with •OH radicals in the presence of nitrogen oxides (NOₓ) is a known pathway to the formation of nitroacephenanthrylenes. scispace.comacs.org

DFT studies can model the initial addition of the •OH radical to different sites on the acephenanthrylene molecule. nih.gov This is followed by the addition of NO₂ to form a nitrohydroxy-adduct, which then eliminates a water molecule to yield nitroacephenanthrylene. nih.gov Computational modeling of this process involves:

Calculating the activation barriers for the initial •OH addition to each possible carbon atom. The site with the lowest barrier will be the kinetically favored point of attack. nih.gov

Mapping the subsequent reaction steps, including the formation and decomposition of intermediates. copernicus.org

These theoretical studies are critical for predicting the atmospheric lifetime of acephenanthrylene and identifying its major transformation products, including the specific nitroacephenanthrylene isomers that contribute to air pollution. nih.govresearchgate.net

Synthetic Organic Transformations and Derivatization Chemistry of Nitroacephenanthrylene

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding valuable aminoacephenanthrylene derivatives. This conversion can be achieved through various methods, including catalytic hydrogenation and the use of chemoselective reducing agents.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. researchgate.net This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Commonly Used Catalysts:

Palladium on Carbon (Pd/C): This is a frequently chosen catalyst for nitro reductions due to its high efficiency. commonorganicchemistry.com It facilitates the addition of hydrogen across the nitro group, leading to the formation of the amine.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Raney Nickel: This catalyst is particularly useful when the substrate contains functionalities sensitive to other catalysts, such as aromatic halides (I, Br, Cl), as it often avoids dehalogenation. commonorganicchemistry.com

The mechanism of catalytic hydrogenation involves the adsorption of both the nitroacephenanthrylene and hydrogen molecules onto the surface of the metal catalyst. libretexts.org This proximity facilitates the stepwise addition of hydrogen atoms to the nitro group, ultimately yielding aminoacephenanthrylene. libretexts.org The reaction rate can be influenced by factors such as temperature, pressure, and the surface area of the catalyst. slideshare.net

Table 1: Common Catalysts for Hydrogenation of Nitroarenes
CatalystKey FeaturesGeneral Applicability
Palladium on Carbon (Pd/C)High efficiency, widely used. commonorganicchemistry.comEffective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)Effective catalyst, also known as Adams' catalyst. wikipedia.orgUsed for the hydrogenation of various nitro compounds. wikipedia.org
Raney NickelUseful for substrates with sensitive functional groups like aromatic halides. commonorganicchemistry.comReduces nitro groups effectively, often without dehalogenation. commonorganicchemistry.com

Chemoselective Reducing Agents for Nitroarene Transformation

While catalytic hydrogenation is effective, it can sometimes lead to the reduction of other functional groups within the molecule. researchgate.net Chemoselective reducing agents offer a milder alternative, allowing for the specific reduction of the nitro group while preserving other sensitive functionalities. rsc.org

Examples of Chemoselective Reducing Agents:

Metal-Based Systems:

Iron (Fe) in acidic media: The use of iron powder in the presence of an acid like acetic acid provides a mild method for nitro group reduction. commonorganicchemistry.com

Zinc (Zn) in acidic media: Similar to iron, zinc metal in acidic conditions can selectively reduce nitro groups. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent is a mild reducing agent suitable for converting nitroarenes to amines in the presence of other reducible groups. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent is another option for the reduction of aromatic nitro compounds. wikipedia.org

Magnesium/Ammonium Formate: This system allows for the rapid and selective reduction of nitro compounds at room temperature. researchgate.net

Non-Noble Metal Catalysts:

Nickel-Molybdenum Oxide: These catalysts have shown high activity and chemoselectivity in the reduction of substituted nitroarenes. rsc.org

Cobalt Polysulfide (CoSₓ): This has been found to be selective for the hydrogenation of aromatic nitro groups. researchgate.net

The choice of the reducing agent depends on the specific substrate and the presence of other functional groups that need to be preserved.

Table 2: Chemoselective Reducing Agents for Nitroarenes
Reducing Agent/SystemReaction ConditionsSelectivity
Iron (Fe) / Acid (e.g., AcOH)Acidic conditions commonorganicchemistry.comMild reduction, preserves other reducible groups. commonorganicchemistry.com
Zinc (Zn) / Acid (e.g., AcOH)Acidic conditions commonorganicchemistry.comMild reduction, preserves other reducible groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Mild conditions commonorganicchemistry.comReduces nitro groups in the presence of other functionalities. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionsReduces aromatic nitro compounds. wikipedia.org
Magnesium / Ammonium FormateRoom temperature researchgate.netRapid and selective reduction. researchgate.net
Nickel-Molybdenum OxideMild conditions, with hydrazine (B178648) hydrate (B1144303) rsc.orgHigh activity and chemoselectivity. rsc.org

Subsequent Transformations of Aminoacephenanthrylene (e.g., Diazotization, Acylation)

The resulting aminoacephenanthrylene is a versatile intermediate that can undergo further transformations to introduce a variety of functional groups.

Diazotization: Primary arylamines, such as aminoacephenanthrylene, react with nitrous acid (HNO₂) at low temperatures to form arenediazonium salts. libretexts.org This reaction is a cornerstone of synthetic aromatic chemistry. The diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer-type reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and even hydrogen (-H) groups onto the aromatic ring. libretexts.orgresearchgate.net

Acylation: The amino group of aminoacephenanthrylene can readily react with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic substitution reaction. ncert.nic.in This process, known as acylation, results in the formation of amides. ncert.nic.in Acylation is often carried out in the presence of a base like pyridine (B92270) to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in This transformation is useful for protecting the amino group or for synthesizing more complex amide derivatives. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitroacephenanthrylene Scaffold

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org

Examination of Substituent Effects and Reaction Conditions

The feasibility and rate of SNAr reactions are highly dependent on the substituents present on the aromatic ring and the reaction conditions.

Substituent Effects:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. numberanalytics.comlibretexts.org The position of the electron-withdrawing group relative to the leaving group is also critical; ortho and para positions provide the most significant rate enhancement due to effective delocalization of the negative charge. masterorganicchemistry.com

Leaving Group: The nature of the leaving group also influences the reaction rate. While halides are common leaving groups, the trend in SNAr can be counterintuitive. For instance, fluoride (B91410) can be a better leaving group than other halides in some cases because the attack of the nucleophile is the rate-determining step, not the departure of the leaving group. masterorganicchemistry.comyoutube.com

Reaction Conditions:

Nucleophile: The strength of the nucleophile plays a significant role. Stronger nucleophiles will generally react faster.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

Temperature: SNAr reactions may require elevated temperatures to proceed at a reasonable rate. d-nb.info

Cine Substitution and Rearrangement Mechanisms (e.g., Von Richter Reaction analogy)

In some instances, nucleophilic attack on nitroaromatic compounds can lead to substitution at a position adjacent to the one originally bearing the leaving group, a phenomenon known as cine substitution. wikipedia.org

Strategic Derivatization for Enhanced Analytical Performance

The chemical derivatization of nitroacephenanthrylene is a critical step to improve its detectability and chromatographic behavior in analytical methods. libretexts.orgresearchgate.net As a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, nitroacephenanthrylene presents analytical challenges, such as low volatility and poor detection by certain sensitive techniques like fluorescence detection. libretexts.orgfrontiersin.org Derivatization modifies the molecule's functional groups to create a derivative with more favorable properties, such as increased volatility for gas chromatography (GC) or enhanced response for high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. researchgate.netcovachem.com The primary goal is to transform the analyte into a form that allows for more reliable and sensitive quantification. researchgate.netrsc.org

Reagent Selection for Specific Functional Groups

The choice of derivatizing reagent is dictated by the specific functional groups present in the analyte molecule. researchgate.net In the case of nitroacephenanthrylene, the key functional group targeted for derivatization is the nitro (-NO₂) group. While other nitroaromatic compounds may possess additional functional groups like hydroxyl (-OH) or carboxylic acid (-COOH), the core structure of nitroacephenanthrylene centers on the nitro-substituted polycyclic aromatic ring. nih.govnih.gov

A primary and effective strategy for enhancing the analytical performance of nitro-PAHs is the chemical reduction of the nitro group to its corresponding amino (-NH₂) derivative. researchgate.netresearchgate.net This transformation is particularly advantageous because the resulting amino-polycyclic aromatic hydrocarbons (amino-PAHs) are often highly fluorescent, unlike their nitro counterparts which typically exhibit low or no fluorescence emission. frontiersin.orgresearchgate.net This conversion dramatically improves sensitivity for HPLC analysis using fluorescence detectors. tandfonline.comtandfonline.com Furthermore, the resulting primary amine is more readily ionized, enhancing detection by mass spectrometry (MS). researchgate.netrsc.org

Common reagents selected for this reduction include:

Sodium Borohydride (NaBH₄): This reducing agent is frequently used, often in conjunction with a catalyst such as copper(II) chloride (CuCl₂), to efficiently convert nitro-PAHs to amino-PAHs. tandfonline.com

Online Catalytic Reductors: For automated HPLC systems, post-column reduction can be achieved by passing the analyte over a heated column packed with a catalyst. A common packing material for this purpose is platinum-coated alumina (B75360) (Pt-Al₂O₃). researchgate.net

For other classes of nitroaromatic compounds that may also contain polar active hydrogen groups (e.g., nitrophenols, nitrobenzoic acids), silylation is a widely used derivatization technique, especially for GC analysis. nih.govnih.gov Silylating reagents replace active hydrogens in hydroxyl, carboxyl, and amine groups with a non-polar trimethylsilyl (B98337) (TMS) group, which increases volatility and thermal stability. phenomenex.com

Key silylation reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is one of the most common and potent silylating agents, capable of derivatizing a wide range of polar functional groups. nih.govphenomenex.com It is often used with a catalyst like trimethylchlorosilane (TMCS).

N-trimethylsilylimidazole (TMSI): This reagent is particularly effective for derivatizing hydroxyl groups and carboxylic acids. phenomenex.com

The selection between these derivatization strategies depends entirely on the analytical technique being employed and the specific structure of the target analyte. For nitroacephenanthrylene, reduction of the nitro group is the most pertinent approach for enhancing its detection via HPLC-fluorescence or LC-MS.

Table 1: Reagent Selection for Derivatization of Nitroaromatic Compounds

Functional Group Derivatization Strategy Reagent Example Analytical Technique Benefit
Nitro (-NO₂) Reduction Sodium Borohydride (NaBH₄) + CuCl₂ HPLC-Fluorescence, LC-MS Creates highly fluorescent and ionizable amino derivative. researchgate.netresearchgate.nettandfonline.com
Nitro (-NO₂) Online Reduction Platinum-Alumina (Pt-Al₂O₃) Catalyst HPLC-Fluorescence Automated post-column derivatization for enhanced detection. researchgate.net

Optimization of Derivatization Reaction Conditions

To ensure a complete and reproducible reaction, the conditions for derivatization must be carefully optimized. spectroscopyonline.com Incomplete derivatization can lead to inaccurate quantification and poor method performance. researchgate.net Key parameters that require optimization include reaction temperature, time, and the ratio of reagent to analyte. nih.govspectroscopyonline.com

For Reduction of Nitro-PAHs: When using chemical reductants like sodium borohydride, the reaction is typically carried out at room temperature, but the reaction time is a critical parameter. tandfonline.com Optimization involves analyzing aliquots of the reaction mixture at different time points to determine when the maximum yield of the amino-PAH derivative is achieved. nih.gov For the NaBH₄-CuCl₂ system, a reaction time of approximately one hour at room temperature has been found effective for certain nitro-PAHs. tandfonline.com

For online, post-column reduction systems, the primary parameters to optimize are the temperature of the reduction column and the flow rate of the mobile phase. researchgate.net Studies have shown that for the reduction of nitro-PAHs on a Pt-Al₂O₃ column, a temperature of 90 °C and a flow rate of 0.8 mL/min provided optimal reduction efficiency. researchgate.net Monitoring the analytical signal (e.g., fluorescence intensity) while varying these conditions allows for the determination of the ideal settings. nih.gov

For Silylation Reactions: The optimization of silylation reactions for nitroaromatic compounds containing hydroxyl or carboxyl groups also focuses on temperature and time. nih.gov Reactions are often heated to ensure they proceed to completion in a reasonable timeframe. For instance, the derivatization of nitrophenols with BSTFA has been optimized by heating the reaction vial at a specific temperature (e.g., 80 °C) for a set duration (e.g., 30 minutes) to achieve maximum derivative yield before GC-MS analysis. nih.gov The progress of the derivatization can be monitored by analyzing samples periodically until the peak area of the derivative no longer increases. nih.gov

The following table summarizes key parameters that are typically optimized for different derivatization strategies relevant to nitroaromatic compounds.

Table 2: Optimization Parameters for Derivatization Reactions

Derivatization Strategy Key Parameters for Optimization Typical Optimized Conditions (Examples) Monitoring Method
Reduction (Offline) Reaction Time, Reagent Concentration 1 hour at room temperature. tandfonline.com Chromatographic analysis of reaction aliquots over time. nih.gov
Reduction (Online) Column Temperature, Mobile Phase Flow Rate 90 °C Column Temperature, 0.8 mL/min Flow Rate. researchgate.net Monitoring detector signal at varied conditions. nih.gov

| Silylation | Reaction Temperature, Reaction Time, Reagent Volume | 70-80 °C for 30-120 minutes. nih.gov | Chromatographic analysis of derivative peak area. nih.gov |

Future Perspectives and Interdisciplinary Research Directions in Nitroacephenanthrylene Science

Development of Novel Synthetic Methodologies for Specific Isomers

The synthesis of specific nitroacephenanthrylene isomers is crucial for toxicological studies, as the biological activity of these compounds can vary significantly with the position of the nitro group. Future research will likely concentrate on developing more selective and efficient synthetic routes to access a wider range of these isomers.

Current synthetic approaches often result in mixtures of isomers, which are challenging to separate and characterize. acs.orgacs.org Future methodologies are expected to move beyond classical nitration reactions, which often lack regioselectivity. The development of novel synthetic strategies is a key area of future research. nih.govrsc.org One promising direction is the use of transition-metal-catalyzed cross-coupling reactions, which could enable the precise installation of a nitro group at a specific position on the acephenanthrylene (B1206934) skeleton. rsc.org Another avenue of exploration involves the development of photochemical and electrochemical methods to achieve greater control over the nitration process.

The construction of libraries containing a diverse range of stereochemically distinct isomers will be instrumental in elucidating structure-activity relationships. nih.gov This will necessitate the development of synthetic strategies that allow for the controlled introduction of multiple chiral centers.

Integration of Advanced Analytical Techniques with Real-Time Environmental Monitoring

Detecting and quantifying nitroacephenanthrylenes in complex environmental matrices, such as airborne particulate matter, presents a significant analytical challenge. scilit.comresearchgate.net Future research will focus on integrating advanced analytical techniques with real-time monitoring systems to provide a more dynamic understanding of the sources, transport, and fate of these pollutants.

Current analytical methods often rely on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors. sasa.gov.ukaurigeneservices.comlucideon.com While powerful, these techniques typically involve time-consuming sample preparation and offline analysis. researchgate.net The future of environmental monitoring lies in the development of rapid, sensitive, and selective in-situ analytical methods.

The table below outlines some of the advanced analytical techniques and their potential application in real-time nitroacephenanthrylene monitoring.

Analytical TechniquePotential Application in Real-Time MonitoringKey Advantages
Ambient Ionization Mass Spectrometry (AIMS) Direct analysis of aerosols and particulate matter without sample preparation.High speed, high sensitivity, and minimal sample handling.
Cavity Ring-Down Spectroscopy (CRDS) Highly sensitive detection of gaseous nitroacephenanthrylenes and their precursors.Exceptional sensitivity and selectivity for gas-phase measurements.
Surface-Enhanced Raman Spectroscopy (SERS) In-field detection of nitroacephenanthrylenes on surfaces of particulate matter.High sensitivity and molecular specificity, suitable for field deployment.
Microfluidic "Lab-on-a-Chip" Devices Automated, continuous monitoring of nitroacephenanthrylenes in air or water samples.Miniaturization, low reagent consumption, and potential for remote operation.

The integration of these advanced techniques with atmospheric models will enable a more accurate prediction of nitroacephenanthrylene concentrations and their potential impact on human health and the environment.

Synergistic Application of Computational Chemistry and Experimental Validation

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of nitroacephenanthrylenes at the molecular level. schrodinger.comucr.edursc.org The synergistic application of computational modeling and experimental validation is expected to provide unprecedented insights into the behavior of these compounds. arxiv.org

Quantum chemical methods, such as density functional theory (DFT), can be employed to predict the geometric and electronic structures, spectroscopic properties, and reaction mechanisms of different nitroacephenanthrylene isomers. mdpi.com These theoretical predictions can then be used to guide and interpret experimental studies. For example, computational modeling can help to identify the most likely sites of nitration on the acephenanthrylene molecule, which can then be targeted in synthetic efforts.

The table below summarizes the potential synergistic applications of computational chemistry and experimental validation in nitroacephenanthrylene research.

Computational MethodExperimental ValidationResearch Goal
Density Functional Theory (DFT) X-ray Crystallography, NMR SpectroscopyAccurate determination of molecular structures and electronic properties of isomers.
Time-Dependent DFT (TD-DFT) UV-Vis and Fluorescence SpectroscopyPrediction and interpretation of electronic absorption and emission spectra. mdpi.com
Molecular Dynamics (MD) Simulations Chromatographic Retention Times, Mass SpectrometryUnderstanding the interactions of nitroacephenanthrylenes with environmental surfaces and biological macromolecules.
Transition State Theory Calculations Kinetic Studies of Chemical ReactionsElucidating the mechanisms and predicting the rates of formation and degradation pathways.

This integrated approach will not only accelerate the pace of discovery but also provide a more fundamental understanding of the factors that govern the environmental behavior and biological activity of nitroacephenanthrylenes.

Exploration of Structure-Reactivity Relationships in Novel Transformation Pathways

Understanding the relationship between the molecular structure of nitroacephenanthrylene isomers and their chemical reactivity is fundamental to predicting their environmental fate and toxicological effects. libretexts.orgnumberanalytics.com Future research will delve into the exploration of structure-reactivity relationships in novel transformation pathways, moving beyond the well-studied atmospheric reactions. acs.orgscilit.comsemanticscholar.org

The position of the nitro group on the acephenanthrylene core can significantly influence the molecule's susceptibility to various chemical and biological transformations. nih.govukcatalysishub.co.uk For instance, certain isomers may be more prone to metabolic activation, leading to the formation of highly reactive intermediates that can bind to DNA and other cellular macromolecules.

Future investigations will likely focus on the following areas:

Metabolic Pathways: Identifying the specific enzymes involved in the metabolic activation and detoxification of different nitroacephenanthrylene isomers.

Photochemical Degradation: Investigating the role of sunlight in the transformation of nitroacephenanthrylenes in the environment and identifying the resulting photoproducts.

Reductive and Oxidative Transformations: Characterizing the products formed from the reduction of the nitro group and the oxidation of the aromatic ring system under various environmental conditions.

By systematically studying the reactivity of a wide range of nitroacephenanthrylene isomers, researchers can develop quantitative structure-activity relationships (QSARs) to predict the potential toxicity of uncharacterized isomers and guide risk assessment efforts. chemrxiv.org

Q & A

Q. What analytical methods are recommended for detecting Nitroacephenanthrylene in environmental samples?

Nitroacephenanthrylene is typically analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection. For quantification, deuterated internal standards (e.g., acephenanthrylene-d10) are employed to minimize matrix effects . Sample preparation involves extraction with toluene or dichloromethane, followed by concentration under nitrogen gas to avoid thermal degradation. Calibration curves using certified reference materials (e.g., 100 µg/mL solutions in toluene) ensure accuracy .

Q. How do atmospheric conditions influence the formation of Nitroacephenanthrylene?

Gas-phase reactions of acephenanthrylene with hydroxyl radicals (•OH) in the presence of NOₓ generate nitro derivatives. Chamber studies simulating atmospheric conditions show that NO₂ and O₃ enhance nitration efficiency, with reaction rates dependent on temperature and humidity . These findings are validated by detecting Nitroacephenanthrylene isomers in ambient particulate matter, confirming their environmental relevance .

Q. What are the primary challenges in synthesizing Nitroacephenanthrylene standards?

Synthesis requires precise control of nitration agents (e.g., N₂O₅ or HNO₃/H₂SO₄) to avoid over-nitration or isomerization. Purification via column chromatography with silica gel and validation using nuclear magnetic resonance (NMR) and high-resolution MS are critical. Contamination risks, such as co-eluting polycyclic aromatic hydrocarbons (PAHs), necessitate rigorous quality checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer identification of Nitroacephenanthrylene?

Discrepancies arise due to similar retention times and mass spectra of positional isomers. Advanced techniques include:

  • Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., 1- vs. 3-nitroacephenanthrylene).
  • Deuterium exchange experiments : Isotopic labeling tracks nitration pathways.
  • Computational modeling : Density functional theory (DFT) predicts thermodynamic stability of isomers .

Q. What experimental designs are optimal for studying Nitroacephenanthrylene’s reaction kinetics?

Use flow-tube reactors or environmental chambers to simulate tropospheric conditions. Key parameters:

  • •OH radical sources : H₂O₂ photolysis or ozone-alkene reactions.
  • Real-time monitoring : Proton-transfer-reaction MS (PTR-MS) tracks reactant decay.
  • Control experiments : Exclude dark reactions and wall-loss artifacts .

Q. How do solution-phase and gas-phase nitration mechanisms differ for Nitroacephenanthrylene?

Gas-phase nitration (via •OH/NOₓ) favors electrophilic substitution at electron-rich positions (e.g., bay regions), while solution-phase nitration (N₂O₄/HNO₃) follows radical pathways, producing distinct isomer profiles. Cross-validation using ambient particle data confirms gas-phase mechanisms dominate environmental samples .

Q. What statistical approaches address variability in Nitroacephenanthrylene quantification across studies?

Apply multivariate analysis (e.g., principal component analysis) to isolate confounding factors (e.g., sampling location, seasonal NOₓ levels). Use bootstrapping to estimate confidence intervals for low-concentration data. Normalize results to co-sampled PAHs (e.g., benzo[a]pyrene) to reduce bias .

Methodological Notes

  • Data Interpretation : Prioritize peer-reviewed environmental chemistry journals (e.g., Environ. Sci. Technol.) over commercial databases for reliability .
  • Ethical Compliance : Adhere to ISO/IEC 17025 standards for chemical analysis to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.